molecular formula C18H21N3O B7638847 4-amino-N-(9-ethylcarbazol-3-yl)butanamide

4-amino-N-(9-ethylcarbazol-3-yl)butanamide

Cat. No.: B7638847
M. Wt: 295.4 g/mol
InChI Key: NIEPTZQICPURNI-UHFFFAOYSA-N
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Description

4-amino-N-(9-ethylcarbazol-3-yl)butanamide is an organic compound that belongs to the class of carbazole derivatives

Properties

IUPAC Name

4-amino-N-(9-ethylcarbazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-18(22)8-5-11-19/h3-4,6-7,9-10,12H,2,5,8,11,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEPTZQICPURNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCCN)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-N-(9-ethylcarbazol-3-yl)butanamide typically involves the following steps:

    Starting Material: The synthesis begins with 9-ethylcarbazole, which is a commercially available compound.

    Amination: The 9-ethylcarbazole undergoes amination to introduce an amino group at the 3-position, forming 3-amino-9-ethylcarbazole.

    Butanamide Formation: The 3-amino-9-ethylcarbazole is then reacted with butanoyl chloride under appropriate conditions to form this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-amino-N-(9-ethylcarbazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out.

Scientific Research Applications

4-amino-N-(9-ethylcarbazol-3-yl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule

    Medicine: The compound is investigated for its potential therapeutic applications. Carbazole derivatives have been explored for their ability to interact with specific biological targets, making them candidates for drug development.

    Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(9-ethylcarbazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-amino-N-(9-ethylcarbazol-3-yl)butanamide can be compared with other similar carbazole derivatives, such as:

    3-amino-9-ethylcarbazole: This compound is a precursor in the synthesis of this compound and shares a similar chemical structure.

    9-ethylcarbazole: This compound is the starting material for the synthesis and has a simpler structure compared to the final product.

    Carbazole: The parent compound of the carbazole derivatives, which serves as the core structure for various substituted carbazoles.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

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